Pholcolix

Description

Properties

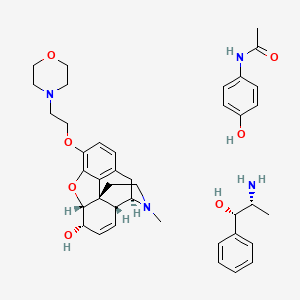

CAS No. |

90326-84-4 |

|---|---|

Molecular Formula |

C40H52N4O7 |

Molecular Weight |

700.9 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1S,2R)-2-amino-1-phenylpropan-1-ol;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C23H30N2O4.C9H13NO.C8H9NO2/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;1-7(10)9(11)8-5-3-2-4-6-8;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,16-18,22,26H,6-14H2,1H3;2-7,9,11H,10H2,1H3;2-5,11H,1H3,(H,9,10)/t16-,17+,18-,22-,23-;7-,9-;/m01./s1 |

InChI Key |

IXAQYJGUAHBCDT-ZYMSHKBDSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O |

Other CAS No. |

90326-84-4 |

Synonyms |

pholcolix |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pholcodine

Established Synthetic Routes for Pholcodine and its Precursors

The synthesis of pholcodine, like other opioid alkaloids, is a complex process that often involves multiple steps and careful control of reaction conditions to achieve the desired stereochemistry.

Regioselective and Stereoselective Synthesis Strategies

The core structure of pholcodine is the morphinan (B1239233) skeleton, a tetracyclic ring system. The synthesis of this complex scaffold requires precise control over both regioselectivity (the site of chemical reactions) and stereoselectivity (the spatial arrangement of atoms). Key strategies often involve the Grewe cyclization, which forms the crucial C-9 to C-14 bond of the morphinan ring system.

Protecting groups are extensively used to mask reactive functional groups and direct reactions to the desired positions. For instance, the phenolic hydroxyl group at the 3-position of the morphine precursor is typically protected before the introduction of the morpholinoethyl group. The stereochemistry of the chiral centers is often established early in the synthetic sequence, utilizing chiral starting materials or asymmetric catalytic methods to ensure the formation of the correct enantiomer.

Catalytic Approaches in Opioid Alkaloid Synthesis

Modern synthetic chemistry has increasingly relied on catalytic methods to improve the efficiency and selectivity of opioid alkaloid synthesis. Transition metal catalysts, particularly those based on palladium and rhodium, have been employed for various transformations, including cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

For example, catalytic hydrogenation is a critical step in many synthetic routes to reduce double bonds and establish the correct stereochemistry at specific centers. More advanced catalytic systems, such as those involving chiral ligands, can facilitate enantioselective reactions, reducing the need for chiral resolution at later stages of the synthesis.

Development of Novel Synthetic Pathways for Pholcodine Analogues

The development of new synthetic routes for pholcodine and its analogues is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Application of Green Chemistry Principles in Chemical Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of pholcodine synthesis, this involves several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

| Green Chemistry Principle | Application in Pholcodine Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. |

| Designing Safer Chemicals | Designing products that are effective but have reduced toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. |

| Catalysis | Using catalytic reagents over stoichiometric ones. |

| Design for Degradation | Designing products that break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring and controlling reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for accidents. |

Advanced Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of pholcodine and its analogues. These include:

Improved Heat and Mass Transfer: Leading to better reaction control and higher yields.

Enhanced Safety: Smaller reaction volumes reduce the risks associated with highly reactive or hazardous reagents.

Facilitated Automation: Allowing for precise control over reaction parameters and continuous production.

Telescoping of Reactions: Multiple reaction steps can be performed in sequence without the need for isolation and purification of intermediates.

Targeted Chemical Modifications and Derivatization for Research Probes

The chemical structure of pholcodine can be modified to create research probes that can be used to study its mechanism of action and interaction with biological targets. These modifications can include:

Synthesis of Pholcodine Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For pholcodine, SAR studies would involve synthesizing a library of derivatives by modifying specific functional groups and evaluating their effects on potency and efficacy.

Key synthetic modifications on the pholcodine scaffold for SAR studies often focus on several key positions:

N-Substituent at Position 17: The N-methyl group of the morphinan core is a common site for modification. nih.gov Demethylation to produce the corresponding nor-derivative, norpholcodine, provides a key intermediate for the introduction of various substituents. The synthesis of N-phenethylnormorphine and its analogues has demonstrated that altering this group can significantly impact pharmacological activity. nih.gov By replacing the methyl group with other alkyl, arylalkyl, or functionalized chains, chemists can probe the steric and electronic requirements of the binding pocket of its target receptors.

Modification of the C6-Hydroxyl Group: The hydroxyl group at the C6 position is another target for derivatization. It can be converted to esters, ethers, or replaced with other functional groups. For instance, α-halogenated morphides and codides are key intermediates for substituting this position with various nucleophiles. nih.gov

Alterations to the Morpholinoethyl Ether: The defining feature of pholcodine, the morpholinoethyl group, can be varied to explore the impact of its size, basicity, and hydrogen bonding capacity. Analogues can be synthesized with different heterocyclic rings or with altered linker lengths between the morphinan core and the terminal amine.

The synthesis of these derivatives allows for systematic investigation into how structural changes influence the compound's interaction with biological targets, providing insights for the design of molecules with improved or novel properties. rsc.orgnih.govfrontiersin.org

Table 1: Representative Synthetic Modifications of the Pholcodine Scaffold for SAR Studies

| Modification Site | Type of Modification | Potential Impact on Activity |

|---|---|---|

| Nitrogen (N-17) | Demethylation followed by N-alkylation/acylation | Alteration of receptor binding affinity and selectivity |

| Hydroxyl (C-6) | Esterification, etherification, or substitution | Changes in lipophilicity, metabolic stability, and potency |

| Morpholinoethyl Ether | Variation of the heterocyclic ring or linker length | Probing steric and electronic requirements of the binding site |

Incorporation of Reporter Tags and Fluorescent Moieties for Biological Research

To visualize and track pholcodine in biological systems, reporter tags or fluorescent moieties can be covalently attached to the molecule. This chemical biology approach is invaluable for studying the drug's distribution, cellular uptake, and interaction with target proteins.

The synthetic strategy for labeling pholcodine typically involves:

Identifying a suitable attachment point: The chosen position for modification should not significantly disrupt the molecule's biological activity. Often, a linker or spacer arm is introduced to minimize steric hindrance between the drug and the tag.

Synthesis of a functionalized derivative: A pholcodine analogue containing a reactive handle (e.g., an amine, carboxylic acid, alkyne, or azide) is synthesized.

Conjugation with the tag: The functionalized pholcodine derivative is then reacted with a fluorescent dye or reporter tag that has a complementary reactive group.

For example, a precursor with a terminal amine could be reacted with the N-hydroxysuccinimide (NHS) ester of a fluorophore like fluorescein or a rhodamine dye. nih.gov Alternatively, the use of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. mdpi.com This would involve synthesizing an azide- or alkyne-functionalized pholcodine derivative and reacting it with a correspondingly functionalized fluorescent probe. mdpi.com These fluorescently-labeled probes can then be used in techniques like fluorescence microscopy and flow cytometry to study cellular processes. nih.gov

Table 2: Strategies for Fluorescent Labeling of Pholcodine

| Strategy | Required Pholcodine Functionalization | Example Fluorophore/Tag | Application |

|---|---|---|---|

| Amide Bond Formation | Amine or Carboxylic Acid | NHS esters of Fluorescein, Rhodamine | Fluorescence Microscopy, Flow Cytometry |

| "Click" Chemistry (CuAAC) | Azide or Alkyne | Azide/Alkyne-modified BODIPY or Safirinium dyes | Cellular imaging, Target identification |

| Thiol-Maleimide Coupling | Thiol | Maleimide-functionalized dyes | Protein labeling studies |

Strategies for Isotopic Labeling in Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate reaction mechanisms. musechem.com This involves replacing one or more atoms in the pholcodine molecule with their heavier, non-radioactive (stable) or radioactive isotopes. Common isotopes used in drug development include deuterium (²H), carbon-13 (¹³C), tritium (³H), and carbon-14 (¹⁴C). chemicalsknowledgehub.com

The incorporation of these isotopes allows researchers to track the molecule and its metabolites in complex biological systems using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comnih.gov

Strategies for isotopic labeling of pholcodine can be categorized as follows:

Late-Stage Labeling: This is often the preferred approach as it introduces the isotope in the final steps of the synthesis, which is more cost-effective and reduces the handling of radioactive material. chemicalsknowledgehub.com For pholcodine, this could involve:

Hydrogen Isotope Exchange (HIE): Exchanging specific protons on the molecule with deuterium or tritium. This can sometimes be achieved by treating the parent molecule with deuterated or tritiated water or gas under specific conditions. chemicalsknowledgehub.com

Using Labeled Reagents: Incorporating a labeled methyl group at the N-17 position using isotopically labeled iodomethane (e.g., ¹³CH₃I or ¹⁴CH₃I) on a norpholcodine precursor. chemicalsknowledgehub.com

Labeling from Early Precursors: For more stable labeling, especially with carbon isotopes, it may be necessary to incorporate the isotope into the core structure of the molecule. chemicalsknowledgehub.com This involves starting the synthesis from a commercially available labeled precursor and carrying the isotopic label through multiple synthetic steps. This method ensures the label is in a metabolically stable position. chemicalsknowledgehub.com

These isotopically labeled versions of pholcodine are essential for absorption, distribution, metabolism, and excretion (ADME) studies, which are a critical part of understanding the pharmacology of a compound. chemicalsknowledgehub.com

Molecular and Cellular Mechanism of Action of Pholcodine Non Clinical Focus

Receptor Binding and Ligand-Target Interactions.

Pholcodine's mechanism involves binding to certain opioid receptors in the brain. patsnap.com

Characterization of Molecular Targets (e.g., in the medulla oblongata).

The primary molecular target for pholcodine is the mu-opioid receptor. patsnap.comdrugbank.compatsnap.com These receptors are typically responsive to endogenous opioids and play a role in modulating various physiological functions, including the cough reflex. patsnap.compatsnap.com By binding to mu-opioid receptors in the medulla oblongata, pholcodine inhibits the cough center, leading to a reduction in the frequency and intensity of coughing. patsnap.comhealthwire.pk Pholcodine is described as a mu-opioid receptor agonist. nih.govpatsnap.com Some preclinical trials also indicate effects on peripheric reflexogenic receptors in the medulla oblongata. nih.govdrugbank.com While primarily targeting mu-opioid receptors, DrugBank also lists kappa-type opioid receptors as targets, classifying pholcodine as an antagonist at these sites. drugbank.com

Kinetics and Thermodynamics of Ligand-Receptor Binding.

Information specifically detailing the precise kinetics (association and dissociation rates) and thermodynamics (enthalpy, entropy, and free energy changes) of pholcodine binding to opioid receptors in the context of cough suppression is limited in the provided search results. General principles of protein-ligand interactions, including binding kinetics and thermodynamics, are crucial for understanding the stability and affinity of such complexes. semanticscholar.orgmdpi.commdpi.comnih.gov Binding affinity is related to the Gibbs free energy of binding, which is influenced by enthalpy and entropy changes upon ligand binding. semanticscholar.orgmdpi.com While the concept of thermodynamic and kinetic factors in receptor binding is acknowledged in related research core.ac.uk, specific data for pholcodine's interaction with opioid receptors in the medulla oblongata were not found.

Intracellular Signaling Cascades Modulated by Pholcodine.

Opioid receptor activation, particularly of mu-opioid receptors, typically triggers intracellular signaling cascades. drugbank.comresearchgate.net These receptors are G-protein coupled receptors (GPCRs). drugbank.com

Analysis of Downstream Effectors and Pathway Crosstalk.

Mu-opioid receptors couple to G alpha proteins, mediating various downstream cellular responses. drugbank.com These can include the inhibition of adenylate cyclase activity and calcium channels (N-type and L-type), and the activation of inward rectifying potassium channels. drugbank.com Activation of mitogen-activated protein kinase (MAPK), phospholipase C (PLC), phosphoinositide/protein kinase (PKC), and phosphoinositide 3-kinase (PI3K) pathways, as well as regulation of NF-kappa-B, have also been associated with mu-opioid receptor signaling. drugbank.comnih.gov The selective coupling to G-proteins can be regulated by RGSZ proteins. drugbank.com While these pathways are generally modulated by mu-opioid receptor agonists, specific details on how pholcodine distinctively modulates these effectors and potential pathway crosstalk were not extensively detailed in the provided search results. However, some research suggests that pholcodine may activate immune cells, potentially modulating intracellular signaling in these cells, including pathways like p38 MAPK and STAT5. researchgate.netuantwerpen.be

Gene Expression and Proteomic Responses in Model Systems.

Structure Activity Relationship Sar Studies of Pholcodine Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure, thereby triggering or blocking its biological response. scribd.com For opioid antitussives like Pholcodine, the pharmacophoric requirements are largely dictated by their interaction with opioid receptors, particularly the mu-opioid receptor. nih.govdrugbank.com

Based on the structure of Pholcodine and general opioid SAR, key pharmacophoric elements are understood to include:

A phenolic hydroxyl group or a group capable of hydrogen bonding at the equivalent position (C3 in the morphinane core), although Pholcodine has a morpholinoethyl ether at this position, suggesting this modification is tolerated or contributes differently to binding compared to morphine's free hydroxyl. nih.gov

A basic nitrogen atom, typically tertiary, which is protonated at physiological pH and interacts with an anionic site on the receptor. In Pholcodine, this is the nitrogen in the morpholine (B109124) ring and the tertiary amine in the morphinane core. nih.govresearchgate.net

A rigid cyclic system, such as the morphinane skeleton, which presents the functional groups in a specific three-dimensional arrangement.

Specific hydrophobic or lipophilic regions that engage in van der Waals interactions with complementary regions in the receptor binding site.

Impact of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in drug action, particularly in interactions with chiral biological targets like receptors and enzymes. uou.ac.insolubilityofthings.comnih.gov Pholcodine, possessing multiple chiral centers within its morphinane structure, exists as specific stereoisomers. The biological activity of chiral drugs can differ significantly between enantiomers due to the specific spatial fit required for binding to a receptor site. solubilityofthings.comnih.gov

Computational SAR Modeling and Predictive Algorithms

Computational methods are increasingly valuable tools in SAR studies, allowing for the prediction of biological activity based on molecular structure and properties. scribd.comnih.govnih.gov Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis can be applied to Pholcodine analogues.

Pharmacophore Modeling: This involves creating a 3D model representing the essential features of a molecule required for activity. By aligning active Pholcodine analogues, common features like hydrogen bond acceptors/donors, hydrophobic centers, and ionizable groups can be identified and mapped in 3D space. nih.govnih.govf1000research.com This model can then be used to screen virtual libraries of compounds to identify potential new active analogues.

QSAR Analysis: QSAR seeks to establish a mathematical relationship between structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netscribd.com By calculating molecular descriptors (e.g., lipophilicity, electronic properties, steric bulk) for Pholcodine analogues and correlating them with measured antitussive activity, predictive models can be built. These models can help understand which molecular properties are most critical for activity and predict the activity of new, unsynthesized analogues. nih.gov

Computational docking studies can also provide insights into how Pholcodine and its analogues might bind to the opioid receptor at a molecular level, illustrating key interactions and preferred binding conformations. nih.gov While specific computational SAR studies solely focused on a large series of Pholcodine analogues were not detailed in the search results, these computational approaches are generally applicable to opioid ligands and their analogues to guide rational design and predict activity. drugbank.comdrugbank.com

Design and Synthesis of SAR-Driven Chemical Libraries

The insights gained from SAR studies, including pharmacophore models and QSAR analysis, directly inform the design and synthesis of targeted chemical libraries of Pholcodine analogues. acs.orgnih.govnih.gov Rather than synthesizing compounds randomly, researchers can design molecules with specific structural modifications predicted to enhance desired properties or explore the impact of variations in key pharmacophoric regions.

The synthesis of Pholcodine analogues often involves modifying the core morphinane structure or the substituent at the 3-position. researchgate.net SAR-driven library design might focus on:

Varying the length and nature of the linker between the oxygen at C3 and the morpholine ring.

Introducing different substituents onto the morpholine ring or modifying the ring itself.

Making subtle changes to the morphinane core, while preserving the essential opioid scaffold geometry.

Synthesizing and evaluating different stereoisomers if the synthetic route allows for stereoselective synthesis or separation.

Advanced Analytical and Spectroscopic Characterization of Pholcodine

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing crucial information for confirming its elemental composition and thus its chemical structure. HRMS can differentiate between compounds with very similar nominal masses, which is vital for identifying the target compound and detecting potential impurities or metabolites. For Pholcodine, HRMS analysis can confirm its molecular formula, C₂₃H₃₀N₂O₄, by yielding a precise mass-to-charge ratio (m/z) that matches the calculated monoisotopic mass. uni.lunih.gov The predicted monoisotopic mass for Pholcodine is 398.22055 Da. uni.lu HRMS coupled with liquid chromatography (LC-HRMS) is a powerful screening procedure for both targeted and untargeted analytes, providing high specificity and selectivity. tiaft.orgacs.org MS/MS fragmentation patterns obtained from HRMS can further support structural confirmation by providing information about the molecule's substructures. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure, conformation, and interactions of molecules in solution and solid states. By analyzing the magnetic properties of atomic nuclei (such as ¹H and ¹³C), NMR provides detailed information about the connectivity, chemical environment, and spatial arrangement of atoms within the Pholcodine molecule. lu.se

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC).

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the types of protons and carbons present and their chemical shifts, which are indicative of their electronic environment. ipb.ptemerypharma.com However, for complex molecules like Pholcodine, two-dimensional (2D) NMR techniques are indispensable for assigning signals and establishing through-bond and through-space correlations. ipb.ptyoutube.com

Correlation Spectroscopy (COSY) : ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through one or more bonds, typically two or three bonds. emerypharma.comsdsu.edu This helps in establishing the connectivity of proton networks within the Pholcodine structure.

Heteronuclear Single Quantum Correlation (HSQC) : HSQC (or HMQC) experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). emerypharma.comyoutube.comsdsu.edu This is crucial for assigning proton signals to their corresponding carbons.

NMR spectroscopy is also sensitive to the chemical environment and molecular surroundings, and changes in chemical shift can indicate changes in hydrogen bonding, hydrophobic interactions, or molecular conformation. lu.seorganicchemistrydata.org

Solid-State NMR for Crystalline Forms.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique specifically used to characterize the solid forms of a drug substance, including different crystalline structures (polymorphs) and amorphous content. europeanpharmaceuticalreview.comcrystalpharmatech.combruker.com Unlike solution NMR, ssNMR does not require the sample to be dissolved, making it suitable for analyzing crystalline powders and formulated drug products. europeanpharmaceuticalreview.com

ssNMR is complementary to powder X-ray diffraction for identifying different crystalline forms. europeanpharmaceuticalreview.com It is also an inherently quantitative technique that can quantify the amount of each solid form present, often without the need for a standard. europeanpharmaceuticalreview.combruker.com Furthermore, ssNMR can provide information about molecular motion and interactions within the solid lattice. crystalpharmatech.com Relaxation times measured by ssNMR, particularly T1 relaxation, can be used to differentiate and quantify crystalline and amorphous forms, as their relaxation properties are typically very different. bruker.com

X-ray Crystallography for Crystalline Structure Elucidation.

X-ray crystallography is considered the gold standard for determining the atomic and molecular structure of crystalline solids, providing a three-dimensional picture of the electron density within the crystal. patnawomenscollege.innorthwestern.edu This technique requires obtaining suitable single crystals of the compound. patnawomenscollege.in

For Pholcodine monohydrate, X-ray crystallography has been used to elucidate its crystal structure. irb.hr The technique involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern. patnawomenscollege.innih.gov The pattern of diffraction spots provides information about the crystal packing symmetry and the size of the repeating unit (unit cell). nih.gov The intensities of the spots are used to calculate an electron density map, from which the positions of atoms and their bonding can be determined, revealing the three-dimensional structure of the molecule and its arrangement in the crystal lattice. patnawomenscollege.innih.gov X-ray crystallography provides detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of Pholcodine. northwestern.eduirb.hr The crystal structure of Pholcodine monohydrate has been reported to crystallize in the orthorhombic system in the space group P2₁2₁2₁. irb.hr

Chromatographic Techniques for Purity Assessment and Separation.

Chromatographic techniques are essential for separating components within a mixture, making them indispensable for assessing the purity of Pholcodine and isolating it from impurities or related substances. solubilityofthings.comijraset.com These techniques rely on the differential affinities of compounds for a stationary phase and a mobile phase. solubilityofthings.comijraset.com

High-Performance Liquid Chromatography (HPLC) Method Development.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the separation, identification, and quantification of compounds in complex mixtures, including pharmaceutical formulations. ijraset.comijream.org HPLC method development for Pholcodine focuses on achieving optimal separation from impurities and excipients, as well as ensuring sensitivity, specificity, accuracy, and precision. ijream.orgresearchgate.netsemanticscholar.orgmjcce.org.mk

Reversed-phase HPLC is commonly employed for the analysis of polar compounds like Pholcodine. ijream.org Method development involves selecting the appropriate stationary phase (e.g., C8 or C18 column), mobile phase composition (typically a mixture of water or buffer with organic solvents like methanol (B129727) or acetonitrile), flow rate, and detection wavelength (often UV detection at 220 nm or 283 nm). ijream.orgresearchgate.netsemanticscholar.orgakjournals.com

Validated HPLC methods for Pholcodine have been developed and reported, often following guidelines from organizations like the ICH. ijream.orgresearchgate.netsemanticscholar.orgmjcce.org.mk These methods are validated for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantification limit (LOQ). ijream.orgresearchgate.netsemanticscholar.orgmjcce.org.mk

Examples of reported HPLC methods for Pholcodine include those using a C8 column with a mobile phase of methanol, water, and acetonitrile, detected at 220 nm. ijream.org Another method utilizes a C8 column with a gradient elution of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile, detected by UV-DAD. researchgate.netsemanticscholar.org These methods aim for fast run times and effective separation of Pholcodine from related substances like morphine, codeine, thebaine, oripavine, and papaverine. researchgate.netsemanticscholar.orgmjcce.org.mk

Data from a validated HPLC method for Pholcodine might include parameters such as retention time, linearity range, LOD, LOQ, and percentage recovery. ijream.org

Example HPLC Data (Illustrative based on search results):

| Parameter | Value |

| Stationary Phase | C8 column (e.g., 4.6 x 150 mm, 5µm) ijream.org |

| Mobile Phase | Methanol:Water:Acetonitrile (70:20:10 v/v) ijream.org or Gradient elution with Ammonium hydroxide in water and Acetonitrile researchgate.netsemanticscholar.org |

| Flow Rate | 1.0 - 1.5 mL/min ijream.orgakjournals.com |

| Detection Wavelength | 220 nm or 283 nm ijream.orgresearchgate.net |

| Run Time | ~10 minutes ijream.orgresearchgate.net |

| LOD | 15 µg/mL ijream.org |

| LOQ | 25 µg/mL ijream.org |

| Linearity Range | 5.0 - 30.0 µg/mL ijream.org or 50–1000 µg/mL researchgate.net |

| % RSD (Repeatability) | 0.4% ijream.org |

| Mean % Recovery | ~80% ijream.org |

Chromatographic purity assessment ensures that the Pholcodine substance meets the required quality standards by quantifying the levels of any impurities present. solubilityofthings.com

Gas Chromatography (GC) and Capillary Electrophoresis Applications

Gas Chromatography (GC) and Capillary Electrophoresis (CE) are powerful separation techniques widely applied in the analysis of pharmaceutical compounds, including opioids and their derivatives like pholcodine. These methods are valuable for the identification, quantification, and purity assessment of pholcodine in various matrices, such as pharmaceutical formulations and biological samples.

GC-based methods, often coupled with sensitive detectors like nitrogen-phosphorus detection (NPD), electron capture detection (ECD), or mass spectrometry (MS), have been developed for the determination of pholcodine and its metabolites. For analysis by GC, pholcodine may require derivatization to enhance its volatility and improve chromatographic behavior. Methods involving trimethylsilyl (B98337) or heptafluorobutyryl derivatives have been employed for the determination of pholcodine in biological specimens like blood psu.edu. GC-MS is a particularly useful technique for the unambiguous identification and quantification of pholcodine, especially in complex matrices such as urine and blood, and has been used in forensic toxicology and metabolism studies ontosight.ainih.govnih.govnih.govnih.gov. Headspace GC-FID (Flame Ionization Detection) is also applied for the limit test of residual solvents in pholcodine and codeine phosphate (B84403) according to pharmacopoeial guidelines vitas.no.

Capillary Electrophoresis (CE) offers an alternative separation approach, particularly useful for charged or ionizable compounds like pholcodine. CE methods for the analysis of pholcodine have been reported rsc.orgmdpi.comresearchgate.net. CE provides high separation efficiency and can be coupled with various detection methods. It has been explored for the determination of opiates in urine, which can include pholcodine mdpi.com. While specific detailed data tables for Pholcodine analysis by CE were not extensively found in the provided snippets, CE is generally recognized for its ability to separate polar and ionic species, making it suitable for the analysis of pharmaceuticals and their related substances.

The application of GC and CE in pholcodine analysis is summarized in the table below:

| Analytical Technique | Application Area | Detection Method(s) Commonly Used | Sample Matrix | Key Findings/Notes | Source(s) |

| Gas Chromatography | Determination of Pholcodine | NPD, ECD | Blood | Requires derivatization (trimethylsilyl, heptafluorobutyryl) for improved elution profiles. psu.edu | psu.edu |

| Gas Chromatography | Determination of Pholcodine | FID | Pharmaceutical (Residual Solvents) | Headspace GC-FID used for limit testing of residual solvents. vitas.no | vitas.no |

| Gas Chromatography | Determination of Pholcodine & Metabolites | MS, GC-MS | Urine, Blood, Hair | Sensitive and selective methods for identification and quantification. ontosight.ainih.govnih.govnih.gov Used in metabolism studies. nih.gov | ontosight.ainih.govnih.govnih.gov |

| Gas Chromatography | Impurity Detection | MS, GC-MS | Pharmaceutical | Used for detecting small amounts of impurities. nih.gov | nih.gov |

| Capillary Electrophoresis | Determination of Pholcodine | Not specified in snippets | Various (Pharmaceutical, Biological) | High separation efficiency for polar/ionizable compounds. rsc.orgmdpi.comresearchgate.net Explored for opiate analysis in urine. mdpi.com | rsc.orgmdpi.comresearchgate.net |

Research findings indicate that GC-MS methods can detect and quantify pholcodine and its metabolites in biological fluids, which is crucial for pharmacokinetic studies and forensic analysis nih.govnih.govnih.gov. For instance, GC-MS has been used to quantify pholcodine in postmortem blood samples nih.gov. Studies have also investigated the potential for pholcodine to interfere with opiate screening, highlighting the importance of specific and sensitive GC-MS methods for confirmation nih.gov. Capillary gas chromatography with nitrogen detection has been described as a sensitive and selective method for determining pholcodine and its metabolites in urine, involving enzymatic hydrolysis and solid-phase extraction nih.gov.

While GC is often preferred for volatile or easily derivatizable compounds, CE offers advantages for species that are difficult to handle by GC, such as highly polar or ionic substances. Both techniques contribute significantly to the analytical toolbox for the characterization and control of pholcodine.

Computational and Theoretical Investigations of Pholcodine

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic configuration and related properties. empa.ch Such studies are foundational to understanding a molecule's intrinsic stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. stuba.sk It calculates the total energy of a system based on its electron density, making it suitable for studying large molecules like pholcodine with a good balance of accuracy and computational cost. empa.chstuba.sk A typical DFT study involves optimizing the molecular geometry to find its most stable conformation (a true energy minimum on the potential energy surface) and then calculating various electronic properties. rsc.orgmdpi.com

While DFT is a standard method for such analyses, specific peer-reviewed studies detailing a full DFT analysis of pholcodine's electronic structure, molecular orbitals, and reactivity descriptors are not widely available in the public domain.

Table 1: Illustrative Electronic Properties Obtainable from DFT Calculations

This table illustrates the type of data that would be generated from a DFT analysis of a molecule like pholcodine. The values are hypothetical and for descriptive purposes only.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 eV |

| Energy Gap (ΔE) | LUMO-HOMO energy difference; relates to chemical reactivity | 5.1 eV |

| Hardness (η) | Resistance to charge transfer | 2.55 |

| Softness (S) | The reciprocal of hardness | 0.39 |

| Electronegativity (χ) | The power of an atom to attract electrons | 3.65 |

| Dipole Moment | Measure of the net molecular polarity | 2.70 Debye |

A significant application of quantum mechanical calculations is the prediction of a molecule's spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies of the molecule. uni-muenchen.de These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) or Raman spectrum. researchgate.netuni-rostock.de

This predictive capability is invaluable for interpreting and assigning peaks in experimentally obtained spectra. uni-rostock.de For example, a calculated vibrational mode can be visualized to see exactly which atoms are involved in the motion, confirming whether it is a C-H stretch, a C-O-C bend, or a more complex movement of the entire molecular skeleton. uni-rostock.de Despite the power of these predictive methods, detailed computational studies focused on predicting the vibrational spectra of pholcodine are not prominent in the available literature. A solid-state properties screening noted that the crystal structure of pholcodine monohydrate had not been elucidated as of 2012, which may contribute to the scarcity of such specific computational studies. researchgate.net

Table 2: Example of Predicted Vibrational Frequencies (Illustrative)

This table shows a hypothetical output from a vibrational frequency calculation, demonstrating how predicted frequencies are matched with the description of the vibrational mode. These are not actual calculated values for pholcodine.

| Calculated Frequency (cm⁻¹) | Mode Description |

| 3105 | Aromatic C-H Stretch |

| 2980 | Aliphatic C-H Stretch (Morpholino) |

| 1620 | C=C Aromatic Ring Stretch |

| 1250 | Aryl-O-Alkyl Ether C-O Stretch |

| 1115 | Aliphatic Ether C-O-C Stretch |

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand interacting with a protein. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, revealing information about the stability of complexes, conformational changes, and the role of solvent molecules. uni-muenchen.deresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. One study investigated the potential of fifteen opioid compounds, including pholcodine, to inhibit the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. researchgate.net

In this in silico study, pholcodine was docked into the active site of Mpro. The results indicated a strong potential for inhibition, with a calculated binding energy of -11.0 kcal/mol, which was notably higher than that of the co-crystallized native ligand. rsc.orgresearchgate.net The stability of this docked pose was further investigated using MD simulations. researchgate.net

Table 3: Pholcodine Docking Results against SARS-CoV-2 Mpro

| Target Protein | Ligand | Docking Score (Binding Energy) | Key Finding | Reference |

| SARS-CoV-2 Main Protease (Mpro) | Pholcodine | -11.0 kcal/mol | Showed higher binding energy than the native ligand, suggesting potential inhibitory activity. | rsc.org, researchgate.net |

Following the initial docking, the Mpro-pholcodine complex was subjected to a 100-nanosecond (ns) MD simulation to assess its stability and dynamics in a solvated environment. researchgate.net Several parameters were analyzed to understand the conformational behavior of the complex over time. researchgate.net

The analysis confirmed the stability of pholcodine within the active site of the Mpro protein throughout the simulation. researchgate.net This stability is a crucial indicator that the binding predicted by the docking study is likely to be maintained in a more realistic, dynamic environment.

Table 4: Molecular Dynamics Simulation Analysis of the Mpro-Pholcodine Complex

| Analysis Metric | Purpose | Finding for Mpro-Pholcodine Complex | Reference |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone from its initial position, indicating structural stability. | Confirmed the stability of the complex. | researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein. | Confirmed the stability of the complex. | researchgate.net |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the protein accessible to the solvent, indicating changes in protein folding or conformation. | Confirmed the stability of the complex. | researchgate.net |

| Rg (Radius of Gyration) | Measures the compactness of the protein structure over time. | Confirmed the stability of the complex. | researchgate.net |

| Hydrogen Bonding | Tracks the number and duration of hydrogen bonds between the ligand and protein, which are key to binding affinity. | Confirmed the stability of the complex. | researchgate.net |

Cheminformatics and Machine Learning for Chemical Space Exploration

Cheminformatics applies computational methods to analyze large sets of chemical data, while machine learning (ML) enables the creation of predictive models from this data. researchgate.netunc.edu These tools are essential for modern drug discovery, allowing for the prediction of properties, the identification of structure-activity relationships (SAR), and the exploration of vast chemical spaces. unc.edunih.gov

For ligands like pholcodine, cheminformatics tools are used in major pharmacological databases to calculate key physicochemical properties. guidetopharmacology.org The Chemistry Development Kit (CDK), for example, can generate properties that are used to predict a compound's "druglikeness," often based on frameworks like Lipinski's Rule of Five. guidetopharmacology.org

Furthermore, in silico models are widely used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is critical for assessing its potential as a drug candidate. nih.govnih.gov A study involving pholcodine and other opioids utilized such predictions, finding that the tested compounds generally showed good oral absorption and bioavailability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a specific application of machine learning where a model is trained to correlate the chemical features of a set of compounds with their biological activity. nih.govresearchgate.net While specific QSAR models developed for pholcodine derivatives are not detailed in the surveyed literature, this approach is a standard method for optimizing lead compounds and designing new molecules with improved potency. researchgate.netscielo.br

Virtual Screening for Novel Scaffolds with Desired Properties

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been applied to pholcodine to explore its potential for drug repositioning, which involves finding new uses for approved or investigational drugs.

One such study investigated the potential inhibitory activity of various opioid compounds, including pholcodine, against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netnih.gov Through molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, researchers assessed the binding affinity of pholcodine to the Mpro active site. researchgate.netnih.gov The results indicated that pholcodine, along with other opioids, could potentially inhibit the active site of the protease. researchgate.netnih.gov

To further validate these findings, molecular dynamics (MD) simulations were performed on the Mpro-pholcodine complex for 100 nanoseconds. researchgate.netnih.gov These simulations, which analyze the physical movements of atoms and molecules, confirmed the stability of pholcodine within the active site of Mpro. researchgate.netnih.gov The study also included an ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, which suggested that the tested compounds, including pholcodine, have good oral absorption and bioavailability and can be transported across biological membranes. researchgate.netnih.gov

The following table summarizes the key findings of the molecular docking and dynamic simulations for the Mpro-pholcodine complex:

| Parameter | Finding | Reference |

| Target Protein | SARS-CoV-2 Main Protease (Mpro) | researchgate.netnih.gov |

| Computational Method | Molecular Docking, Molecular Dynamics Simulation | researchgate.netnih.gov |

| Binding Energy | -11.0 kcal/mol (for the general class of opioids tested) | researchgate.net |

| Simulation Duration | 100 ns | researchgate.netnih.gov |

| Key Outcome | Pholcodine demonstrated stable binding within the active site of Mpro. | researchgate.netnih.gov |

In a separate computational study focused on Alzheimer's disease, shape-based virtual screening was used to identify potential drug candidates from a database of FDA-approved drugs. nih.gov This approach identified pholcodine as a compound with a notable binding energy to the MAP kinase-activating death domain (MADD), a potential target in Alzheimer's pathology. nih.gov

The results from this virtual screening are presented in the table below:

| Drug | DrugBank ID | Binding Energy (kcal/mol) | Reference |

| Pholcodine | DB01422 | -7.7 | nih.gov |

These computational screening studies highlight the potential for pholcodine to be repurposed for applications beyond its traditional use as a cough suppressant.

Network Analysis of Chemical Interactions

Network analysis is a powerful tool for visualizing and analyzing complex relationships between different entities. In pharmacology, it can be used to understand the interactions between drugs, proteins, and adverse events.

A network analysis of drug combinations associated with Acute Generalized Exanthematous Pustulosis (AGEP), a rare skin reaction, included pholcodine among the analyzed drugs. researchgate.netsemanticscholar.org This type of analysis helps to identify drugs that are frequently co-prescribed and may contribute to specific adverse events when used in combination. researchgate.netsemanticscholar.org The study constructed a network where nodes represent drugs and the links between them indicate concomitant use. researchgate.net Pholcodine was identified within a cluster of drugs, providing insights into its real-world usage patterns alongside other medications. researchgate.netsemanticscholar.org

The following table lists some of the drugs that were part of the same cluster as pholcodine in the AGEP network analysis:

| Drug Cluster | Associated Drugs | Reference |

| Cluster 6 | Dextromethorphan, Oxeladin, Clofedanol, Doxylamine, Dexchlorpheniramine, Chlorphenamine, Mequitazine, Cyclizine, Loratadine, Acrivastine, Picloxydine | researchgate.netsemanticscholar.org |

Furthermore, databases such as DrugBank provide information on potential drug-drug interactions. For instance, it is noted that pholcodine may decrease the excretion rate of kanamycin, which could lead to a higher serum level of the antibiotic. drugbank.com Similarly, dopamine (B1211576) may decrease the excretion rate of pholcodine, potentially resulting in a higher serum level of pholcodine. drugbank.com This information is crucial for understanding the broader interaction profile of pholcodine.

A summary of some documented interactions involving pholcodine is provided below:

| Interacting Drug | Effect | Reference |

| Kanamycin | Pholcodine may decrease the excretion rate of Kanamycin. | drugbank.com |

| Dopamine | Dopamine may decrease the excretion rate of Pholcodine. | drugbank.com |

These network analyses and interaction data contribute to a more comprehensive understanding of pholcodine's place within the broader landscape of pharmacotherapy.

Preclinical Biological Activity Profiling and Mechanistic Investigations in Vitro and in Vivo Model Organisms

In Vitro Cellular Assays for Target Engagement

In vitro cellular assays are fundamental in determining how a compound interacts with its biological targets at a cellular level. These assays are crucial for understanding the initial steps of a drug's mechanism of action, including its affinity for specific receptors and its functional effects on cellular signaling pathways.

Cell-free systems, such as brain homogenates, provide a simplified environment to study the direct interaction between a compound and its target, devoid of cellular membranes and other complex intracellular processes. Research has been conducted to determine the binding affinity of pholcodine to opioid receptors in such systems.

One study investigated the binding affinity of several opioids to the µ-opioid receptor in rat brain homogenates. patsnap.com The study demonstrated that pholcodine exhibits a lower affinity for the µ-opioid receptor compared to morphine and codeine. patsnap.com The inhibition constant (Ki) is a measure of binding affinity; a higher Ki value indicates lower affinity. The results highlighted that modifications to the chemical structure, such as the length of the alkyl group at position 3 of the morphine molecule, influence receptor binding. patsnap.com

| Compound | Inhibition Constant (Ki) in nM |

|---|---|

| Morphine | 1.2 |

| Codeine | - |

| Ethylmorphine | - |

| Pholcodine | - |

Data sourced from Chen et al. (1991). Specific Ki values for Codeine, Ethylmorphine, and Pholcodine were not provided in the abstract, but their relative binding affinity was described as being lower than that of morphine. patsnap.com

Receptor occupancy assays are designed to quantify the extent to which a drug binds to its target receptors on the surface of cells. nih.gov These assays are critical in drug development to establish a relationship between the dose of a drug and the degree of target engagement required for a therapeutic effect. Functional assays, on the other hand, measure the downstream consequences of this binding. For a G-protein coupled receptor (GPCR) agonist like a µ-opioid agonist, these assays could include:

cAMP Assays: Measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following receptor activation. nih.goveurofinsdiscovery.com

GTPγS Binding Assays: Quantifying the activation of G-proteins by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS. creative-bioarray.comnih.gov

Receptor Internalization Assays: Observing the translocation of the receptor from the cell membrane into the cell's interior upon agonist binding, often visualized using fluorescently-labeled antibodies or ligands. revvity.comrndsystems.comthermofisher.com

Ex Vivo Tissue and Organ Bath Studies for Mechanistic Insights

Specific ex vivo tissue and organ bath studies detailing the mechanistic insights of pholcodine are not widely available in published research.

Ex vivo studies using isolated tissues or organs, such as the guinea pig ileum, are a classical pharmacological tool to investigate the functional effects of a compound on smooth muscle contraction and neurotransmission. koreamed.orgslideshare.net The guinea pig ileum is rich in various receptors, including opioid receptors, and its contraction can be induced by substances like acetylcholine. koreamed.orgnih.gov Opioid agonists typically inhibit acetylcholine-induced contractions in this preparation. Such studies allow for the characterization of a drug's potency and efficacy as an agonist or antagonist and can provide insights into its mechanism of action on peripheral tissues. nih.gov

In Vivo Mechanistic Investigations in Model Organisms (e.g., Rodents, Zebrafish)

While it is established that pholcodine acts centrally to suppress the cough reflex, detailed in vivo mechanistic investigations in model organisms are limited in the available literature. drugbank.comnih.gov

Specific studies analyzing pharmacodynamic markers and intracellular pathway modulation following pholcodine administration in vivo are not well-documented.

Pharmacodynamic studies in whole organisms aim to understand the physiological and biochemical effects of a drug and its mechanism of action. mdpi.com For a centrally acting antitussive, this could involve investigating its effects on neuronal activity in the cough center of the medulla. nih.gov Rodent models of induced coughing, for instance, using citric acid or ammonia, are commonly employed to evaluate the efficacy of antitussive agents. nih.govphatoxnatmed.orgresearchgate.net Analysis of pharmacodynamic markers could include measuring changes in the levels of neurotransmitters or the activation state of signaling proteins (e.g., phosphorylation of kinases like ERK) in relevant brain regions. nih.gov

There is no readily available scientific literature detailing the use of microdialysis or in vivo biosensing for the chemical detection of pholcodine in preclinical models.

In vivo microdialysis is a technique used to measure the levels of endogenous and exogenous substances in the extracellular fluid of tissues, most commonly the brain. amsterdamumc.nl This method would allow for the continuous monitoring of pholcodine concentrations in specific brain regions, such as the medulla, and to correlate these concentrations with its antitussive effects. This could provide valuable information on the drug's ability to cross the blood-brain barrier and its pharmacokinetic/pharmacodynamic relationship at the site of action.

Pholcodine As a Chemical Probe and Research Tool

Development of Pholcodine-Based Probes for Target Validation.

Target validation is a critical step in drug discovery, confirming the role of a specific protein or pathway in a disease process nih.govnih.gov. Chemical probes are valuable in this process as they can modulate protein function in a concentration and time-dependent manner, complementing genetic methods like RNAi or CRISPR which affect protein levels opentargets.org.

The development of Pholcodine-based probes for target validation would likely involve structural modifications of the Pholcodine molecule to enhance its selectivity and potency for specific targets, potentially within the opioid receptor family or other proteins it may interact with. The morphinane core and the morpholinoethyl substitution offer sites for chemical modification to create derivatives with altered binding profiles.

Research into Pholcodine's interactions at the molecular level, beyond its known action on the cough center in the medulla oblongata, could reveal potential off-targets or alternative binding sites nih.govdrugbank.com. These interactions could serve as starting points for designing Pholcodine-based probes to investigate the roles of these newly identified targets in various biological processes. For instance, studies characterizing Pholcodine's binding affinity and selectivity across the different opioid receptor subtypes (mu, delta, kappa) and other G protein-coupled receptors could inform the design of more specific probes.

Data on Pholcodine's interaction with the mu-opioid receptor exists, as it acts as an agonist at this receptor nih.govdrugbank.com. However, detailed data on its selectivity profile against a broad panel of targets, which is crucial for a high-quality chemical probe, would be necessary for the rational design of Pholcodine-based probes for specific target validation studies.

Utilization in High-Throughput Screening Campaigns for Discovery Research.

High-throughput screening (HTS) is a cornerstone of early-stage drug discovery, enabling the rapid testing of large libraries of compounds against a biological target or a phenotypic assay nih.govmdpi.com. While Pholcodine itself might not be used as a screening library compound due to its known pharmacological activity and regulatory status in certain regions nih.govwikipedia.org, its structural scaffold could potentially inform the design of compound libraries for HTS campaigns.

In discovery research, the Pholcodine structure could serve as a starting point for the synthesis of diverse analogs. These analogs could then be screened in HTS assays to identify novel compounds with desired activities, potentially unrelated to cough suppression. For example, if Pholcodine or a derivative shows preliminary activity in a cell-based assay related to inflammation or neurological disorders, a library of structurally related compounds could be synthesized and screened to find more potent and selective hits.

The efficiency of HTS is influenced by the quality and size of the compound library mdpi.com. Designing libraries based on known bioactive scaffolds like Pholcodine, while incorporating structural diversity, can increase the probability of identifying hits with relevant biological activity. Analytical techniques, such as the electrochemical methods developed for Pholcodine detection, could potentially be adapted for screening Pholcodine derivatives in HTS formats, provided they offer sufficient sensitivity and throughput researchgate.net.

Application in Chemical Biology to Elucidate Biological Pathways.

Chemical biology utilizes small molecules as tools to study and manipulate biological systems, helping to elucidate the function of genes, proteins, and pathways nih.govncl.ac.uk. Pholcodine, as a molecule with a defined biological activity (opioid receptor agonism leading to cough suppression), can be used in chemical biology studies to probe the pathways involved in cough reflex regulation or opioid signaling.

Studies using Pholcodine in in vitro or in vivo models could help to dissect the specific components of the cough center in the medulla oblongata that are modulated by opioid agonists nih.govdrugbank.com. By using Pholcodine as a perturbing agent, researchers can investigate downstream signaling events, the involvement of specific neuronal populations, and the interplay with other neurotransmitter systems.

Furthermore, if Pholcodine-based probes with enhanced selectivity for particular opioid receptor subtypes or newly identified targets are developed, they could be used to study the specific roles of these targets in complex biological pathways. For instance, a selective mu-opioid receptor probe derived from Pholcodine could be used to study the role of this receptor in pain modulation pathways, independent of its antitussive effects.

Chemical biology approaches often involve studying the effects of small molecules on cellular processes, protein-protein interactions, or post-translational modifications nih.gov. Pholcodine's lipophilic structure is believed to contribute to its slow metabolism and elimination, which could be a factor to consider in chemical biology experiments requiring sustained target engagement medsafe.govt.nz. Techniques such as chemiluminescence determination have been explored for Pholcodine, which could be relevant for quantifying the compound in biological samples in such studies ijcce.ac.ir.

The use of Pholcodine or its derivatives in chemical biology requires careful consideration of potential off-target effects, which can lead to misleading interpretations nih.govresearchgate.net. Therefore, comprehensive profiling of Pholcodine-based tools against a wide range of targets is essential for their effective and reliable application in elucidating biological pathways.

Q & A

Q. How is Pholcolix chemically identified, and what validated protocols confirm its structural integrity?

this compound (CAS 27203-92-5), also known as pholcodine, is identified via spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC). To confirm structural integrity, researchers should:

- Cross-reference spectral data with established databases (e.g., PubChem, SciFinder).

- Perform purity assays (≥95%) using mass spectrometry and elemental analysis.

- Validate synthesis pathways against peer-reviewed protocols .

Q. What standardized assays are recommended for quantifying this compound in biological matrices?

Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Key steps include:

- Calibration curves with internal standards (e.g., deuterated analogs).

- Validation per ICH guidelines (precision, accuracy, LOD/LOQ).

- Matrix effect correction using blank biological samples .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

Follow the PRISMA framework:

- Define inclusion/exclusion criteria (e.g., in vivo studies, human trials).

- Use Boolean search strings in databases (PubMed, Scopus):

("this compound" OR "Pholcodine") AND ("pharmacokinetics" OR "metabolism"). - Extract data into standardized tables (e.g., compound efficacy, toxicity thresholds) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

Apply triangulation:

- Compare in vitro (hepatocyte assays) and in vivo (rodent models) metabolic profiles.

- Use isotopic labeling to trace metabolite formation.

- Validate findings via enzyme inhibition studies (CYP450 isoforms) .

Q. What experimental designs are optimal for studying this compound’s dose-response relationships?

Use a factorial design with:

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve this compound’s therapeutic index?

Integrate compartmental modeling (e.g., NONMEM) with:

- PK Data : Absorption rate (Ka), volume of distribution (Vd).

- PD Data : Cough suppression efficacy (measured via capsaicin challenge).

- Safety Thresholds : Identify toxicity markers (e.g., respiratory depression) using Monte Carlo simulations .

Methodological and Ethical Considerations

Q. What strategies ensure reproducibility in this compound synthesis protocols?

- Document reaction conditions (temperature, catalysts) in supplementary materials.

- Share raw spectral data and chromatograms via open-access repositories (e.g., Zenodo).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address ethical concerns in this compound clinical trials?

- Obtain IRB approval with explicit risk-benefit analysis.

- Use double-blinding to minimize bias.

- Publish adverse event data transparently, even if nonsignificant .

Data Presentation Guidelines

Table 1 : Recommended Analytical Techniques for this compound Studies

| Technique | Application | Sensitivity (ng/mL) | Key Validation Parameters |

|---|---|---|---|

| HPLC-UV | Purity assessment | 50 | Retention time, peak symmetry |

| LC-MS/MS | Quantification in plasma | 0.1 | Matrix effect <15%, R² ≥0.99 |

| NMR | Structural elucidation | N/A | δ-values (ppm), coupling constants |

Adapted from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.